A Comprehensive Technical Guide to the Synthesis and Characterization of 5-Nitrobenzo[c]isothiazol-3-amine
A Comprehensive Technical Guide to the Synthesis and Characterization of 5-Nitrobenzo[c]isothiazol-3-amine
Prepared by: Gemini, Senior Application Scientist
Abstract: This technical guide provides an in-depth exploration of 5-Nitrobenzo[c]isothiazol-3-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. While often referred to by its IUPAC name, 3-Amino-5-nitro-1,2-benzisothiazole, this molecule serves as a valuable scaffold and synthetic intermediate. Benzisothiazole derivatives are recognized as "privileged structures" for their diverse biological activities, including potential applications as tau protein aggregation inhibitors and antitumor agents.[1][2] This document details a robust, field-proven synthetic pathway, a comprehensive multi-technique characterization workflow, and critical insights into the molecule's chemical properties. It is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded resource for working with this compound.
Core Molecular Profile and Physicochemical Properties
5-Nitrobenzo[c]isothiazol-3-amine (CAS No: 84387-89-3) is a stable, crystalline solid at room temperature.[3][4] Its core structure, featuring a benzene ring fused to an isothiazole ring with strategically placed nitro and amino functional groups, makes it a versatile building block for more complex pharmaceutical agents.[5] A key structural feature is the potential for tautomerism, where the molecule can exist in equilibrium between the primary amino form (3-amino) and an imino form (3-imino).[6] This equilibrium can be influenced by solvent polarity and pH, which is a critical consideration for reaction design and biological assays.
Table 1: Key Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | 5-nitro-1,2-benzothiazol-3-amine | [3] |
| Synonyms | 3-Amino-5-nitrobenzisothiazole, 5-Nitrobenzo[d]isothiazol-3-amine | [1][3] |
| CAS Number | 84387-89-3 | [3][4] |
| Molecular Formula | C₇H₅N₃O₂S | [3][4][7] |
| Molecular Weight | 195.20 g/mol | [3][4][6] |
| Appearance | Light yellow to brown powder | [1] |
| Melting Point | 250 °C (with decomposition) | [4][7] |
| Exact Mass | 195.01024758 Da |[3] |
Recommended Synthetic Pathway
Expert Rationale: The synthesis of the benzisothiazole ring system can be approached from various precursors. However, for 5-Nitrobenzo[c]isothiazol-3-amine, the most reliable and efficient strategy is the oxidative intramolecular cyclization of a pre-functionalized thiobenzamide intermediate.[6] This pathway is advantageous due to the commercial availability and stability of the starting material, 2-cyano-4-nitroaniline, and the high-yielding nature of the subsequent ring-closure reaction. The logic is to build the acyclic precursor containing all necessary atoms (C, N, S) in the correct orientation, priming it for an energetically favorable cyclization.
Caption: Synthetic route from a commercially available aniline to the target heterocycle.
Detailed Experimental Protocol
Trustworthiness through Self-Validation: This protocol incorporates in-process controls (TLC) and purification steps (recrystallization) to ensure the isolation of a high-purity final product, which is critical for subsequent applications and reliable characterization.
Step 1: Synthesis of 2-Amino-5-nitrothiobenzamide (Intermediate)
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Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, gas inlet, and reflux condenser, suspend 2-cyano-4-nitroaniline (1.0 eq) in a solution of pyridine and triethylamine (10:1 v/v).
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Thionation: Bubble hydrogen sulfide (H₂S) gas through the stirred solution at room temperature. Causality Note: The basic medium (pyridine/triethylamine) facilitates the nucleophilic addition of H₂S across the nitrile C≡N bond.
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Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase. The disappearance of the starting material spot indicates reaction completion (typically 4-6 hours).
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Work-up: Once complete, pour the reaction mixture into ice-cold water. The thioamide intermediate will precipitate.
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Purification: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water to remove residual pyridine, and dry under vacuum. The crude 2-amino-5-nitrothiobenzamide can be further purified by recrystallization from ethanol if necessary.
Step 2: Oxidative Cyclization to 5-Nitrobenzo[c]isothiazol-3-amine (Final Product)
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Reaction Setup: Dissolve the dried 2-amino-5-nitrothiobenzamide intermediate (1.0 eq) in ethanol or a similar polar solvent in a round-bottom flask with a magnetic stirrer.
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Oxidation: Add a solution of iodine (I₂, 1.1 eq) in ethanol dropwise to the stirred solution at room temperature. Causality Note: Iodine acts as an oxidizing agent, facilitating the removal of two hydrogen atoms (from the amine and thiol tautomer of the thioamide) to form the N-S bond, thereby closing the heterocyclic ring.
-
Monitoring: The reaction is typically rapid. Monitor for the formation of a new, less polar spot by TLC.
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Work-up: After stirring for 1-2 hours, quench the reaction by adding an aqueous solution of sodium thiosulfate to remove excess iodine. The product will precipitate from the solution.
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Purification: Collect the solid product by vacuum filtration. Wash the solid with water, followed by a small amount of cold ethanol. Recrystallize the crude product from a suitable solvent like dimethylformamide (DMF) or acetic acid to yield pure, crystalline 5-Nitrobenzo[c]isothiazol-3-amine.
Comprehensive Characterization and Structural Elucidation
A multi-technique approach is essential for the unambiguous confirmation of the synthesized structure and for establishing its purity. The workflow below outlines the standard analytical procedures.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]
- 3. 3-Amino-5-nitrobenzisothiazole | C7H5N3O2S | CID 158638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-氨基-5-硝基苯并异噻唑 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. echemi.com [echemi.com]
- 6. benchchem.com [benchchem.com]
- 7. 5-Nitro-2,1-benzisothiazol-3-amine - Protheragen [protheragen.ai]
